molecular formula C16H15N5O B14107941 3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide

3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide

Cat. No.: B14107941
M. Wt: 293.32 g/mol
InChI Key: ZVYRCZDYIWQPQV-YBFXNURJSA-N
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Description

3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide is a complex organic compound that features both benzimidazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide typically involves the condensation of 3-(1H-benzimidazol-1-yl)propanoic acid with pyridine-3-carbaldehyde in the presence of a suitable condensing agent. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-benzimidazol-1-yl)propanoic acid
  • 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
  • 1H-benzimidazole-2-carboxylic acid

Uniqueness

What sets 3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide apart from similar compounds is its dual functionality, combining both benzimidazole and pyridine moieties. This unique structure allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, enhancing its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]propanamide

InChI

InChI=1S/C16H15N5O/c22-16(20-19-11-13-4-3-8-17-10-13)7-9-21-12-18-14-5-1-2-6-15(14)21/h1-6,8,10-12H,7,9H2,(H,20,22)/b19-11+

InChI Key

ZVYRCZDYIWQPQV-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

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